

An In-depth Technical Guide to 2-Bromo-4-(tert-butyl)pyridine

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Compound of Interest

Compound Name: 2-Bromo-4-(tert-butyl)pyridine

Cat. No.: B1338834

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CAS Number: 50488-34-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-(tert-butyl)pyridine**, a key heterocyclic building block in modern organic synthesis. This document outlines its physicochemical properties, detailed synthesis and reaction protocols, safety information, and spectroscopic profile, with a focus on its application in the development of complex molecules for the pharmaceutical and agrochemical industries.

Physicochemical and Safety Data

2-Bromo-4-(tert-butyl)pyridine is a substituted pyridine derivative valued for its specific reactivity. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling and substitution reactions, while the bulky tert-butyl group at the 4-position provides steric influence and enhances solubility in organic solvents.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	50488-34-1	[1]
Molecular Formula	C ₉ H ₁₂ BrN	[2]
Molecular Weight	214.10 g/mol	[3]
Physical Form	Colorless to light yellow liquid or solid	[1] [3]
Boiling Point	243.6 °C at 760 mmHg	[4] [5]
Density	1.293 g/cm ³	[4] [5]

| Storage Temperature | 2-8 °C, under inert atmosphere |[\[1\]](#) |

Table 2: GHS Safety and Hazard Information

Category	Information	Source(s)
Signal Word	Warning	[1]
Pictogram	GHS07 (Exclamation Mark)	[6]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.	[1] [6]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[\[1\]](#)[\[6\]](#) |

Synthesis and Experimental Protocols

The synthesis of **2-Bromo-4-(tert-butyl)pyridine** can be achieved through several routes. A common laboratory-scale method involves the directed ortho-metallation of 4-tert-butylpyridine followed by bromination. Another prominent method is the Sandmeyer-like diazotization of 2-amino-4-(tert-butyl)pyridine.[\[7\]](#)

Experimental Protocol: Synthesis via Directed Lithiation and Bromination

This protocol details a laboratory procedure for synthesizing the title compound from 4-tert-butylpyridine.[\[2\]](#)

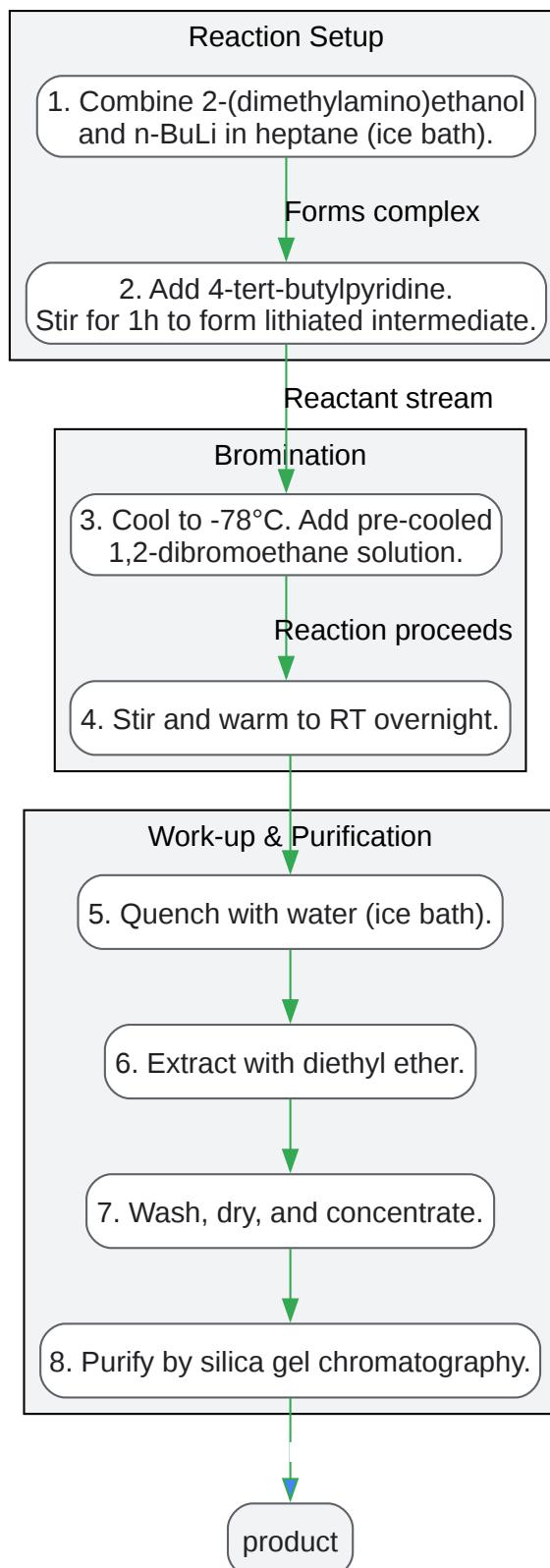
Reagents:

- 4-tert-butylpyridine
- 2-(Dimethylamino)ethanol
- n-Butyllithium (in hexanes)
- 1,2-Dibromoethane (or another suitable bromine source like CBr_4)
- Heptane (anhydrous)
- Diethyl ether
- Water, Brine, Anhydrous Sodium Sulfate
- Silica Gel for column chromatography

Procedure:

- Under a nitrogen atmosphere, dissolve 2-(dimethylamino)ethanol (1.0 eq) in anhydrous heptane in a flask cooled in an ice bath.
- Slowly add n-butyllithium (2.0 eq) via syringe. Stir the mixture at low temperature for 30 minutes.

- Slowly add 4-tert-butylpyridine (1.0 eq) via syringe. Stir the resulting orange-colored solution at low temperature for 1 hour.
- Cool the solution in an isopropanol/dry ice bath.
- In a separate flask, prepare a solution of 1,2-dibromoethane (1.2 eq) in anhydrous heptane and cool it in an ice bath.
- Slowly add the pre-cooled brominating agent solution to the reaction mixture via cannula. A brown, non-homogeneous mixture will form.
- Stir the reaction at low temperature for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
- Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of water.
- Extract the mixture twice with diethyl ether.
- Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography (e.g., using 10-20% ethyl acetate in heptane as eluent) to yield **2-Bromo-4-(tert-butyl)pyridine**.[\[2\]](#)

[Click to download full resolution via product page](#)*Workflow for the synthesis of **2-Bromo-4-(tert-butyl)pyridine**.*

Chemical Reactivity and Applications in Drug Discovery

2-Bromo-4-(tert-butyl)pyridine is not typically used for its direct biological activity but as a crucial intermediate for building more complex molecular architectures.^[3] Its primary value lies in the reactivity of the C-Br bond at the 2-position, which is activated for two major classes of reactions essential in medicinal chemistry.

- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the bromide by various nucleophiles (e.g., amines, thiols) to form 2-substituted pyridine derivatives.^[7]
- Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond readily participates in reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings. These reactions are fundamental for assembling the core structures of many active pharmaceutical ingredients (APIs).^{[3][7]}

General Protocol: Suzuki-Miyaura Cross-Coupling

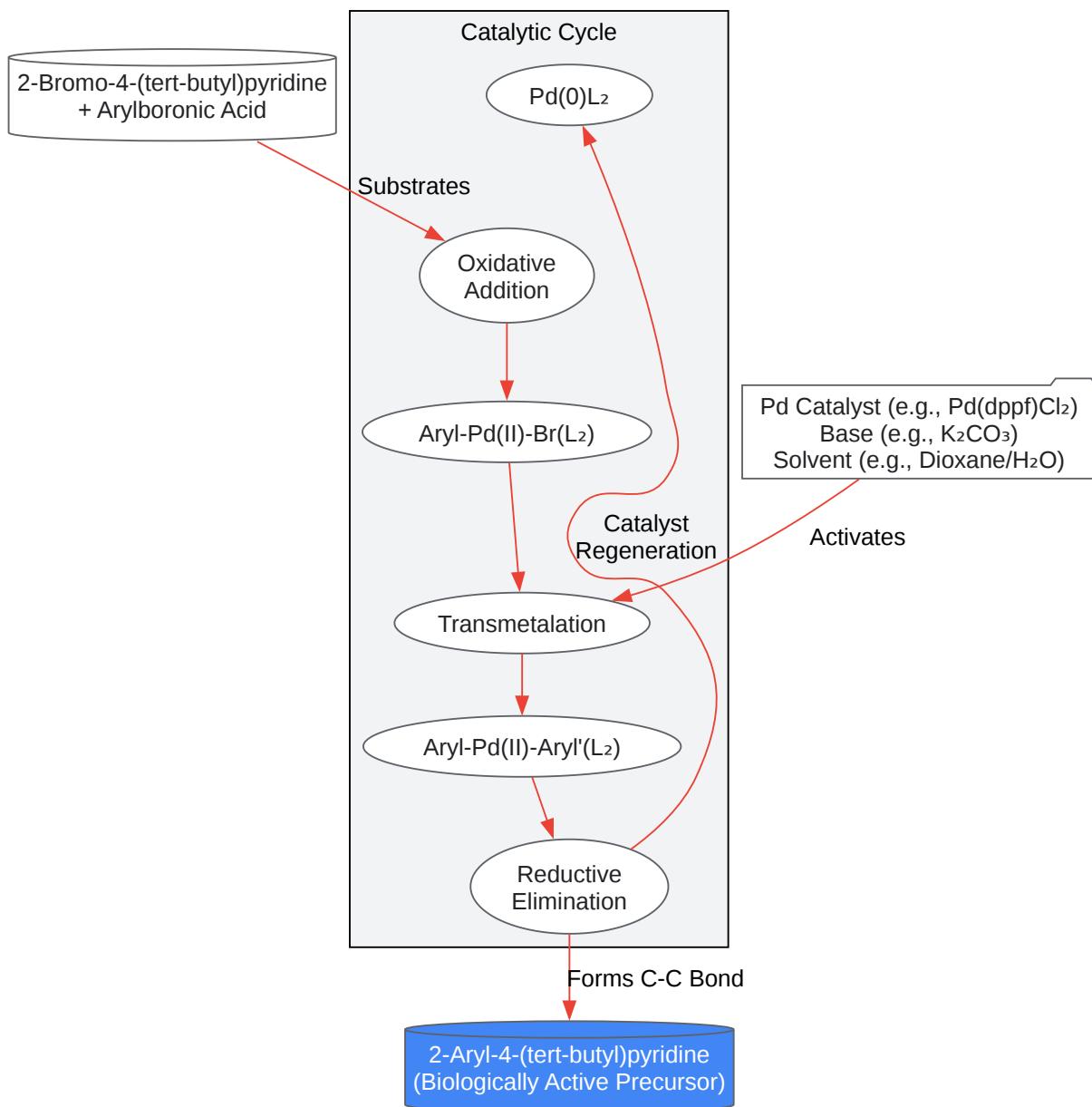
This protocol provides a representative starting point for coupling an arylboronic acid with **2-Bromo-4-(tert-butyl)pyridine**.

Materials:

- **2-Bromo-4-(tert-butyl)pyridine** (1.0 eq)
- Arylboronic acid (1.1–1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, $\text{Pd}(\text{PPh}_3)_4$; 1–5 mol%)[8]
- Base (e.g., K_2CO_3 , K_3PO_4 ; 2.0–3.0 eq)[8]
- Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)[8]

Procedure:

- To a dry Schlenk flask, add **2-Bromo-4-(tert-butyl)pyridine**, the arylboronic acid, the base, and the palladium catalyst.[8]
- Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
- Add the degassed solvent via syringe.
- Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until completion (monitor by TLC or LC-MS).[8]
- After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[8]
- Filter, concentrate, and purify the crude product by column chromatography.

[Click to download full resolution via product page](#)*Logical flow of a Suzuki-Miyaura cross-coupling reaction.*

Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, its spectroscopic data can be reliably predicted based on its structure and data from analogous compounds like 2-bromo-4-methylpyridine.^[9] This predictive analysis is a crucial tool for researchers in characterizing their reaction products.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the pyridine ring protons at positions 3, 5, and 6. The H-6 proton is expected to be the most downfield.- A sharp singlet in the aliphatic region (approx. 1.3-1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group.
¹³ C NMR	<ul style="list-style-type: none">- Five signals for the pyridine ring carbons. The carbon attached to the bromine (C-2) will be significantly downfield (approx. 140-145 ppm).- Two signals for the tert-butyl group: a quaternary carbon and a methyl carbon signal.
IR Spectroscopy	<ul style="list-style-type: none">- Aromatic C-H stretching: ~3000-3100 cm⁻¹- Aliphatic C-H stretching: ~2850-3000 cm⁻¹- C=N and C=C stretching (pyridine ring): ~1550-1610 cm⁻¹- C-Br stretching: ~900-1100 cm⁻¹

| Mass Spectrometry (EI) | - A characteristic pair of molecular ion peaks ($[M]^+$ and $[M+2]^+$) with nearly equal intensity, due to the natural isotopic abundance of Bromine (^{79}Br and ^{81}Br). - A prominent fragment ion corresponding to the loss of a methyl group ($[M-15]^+$) from the tert-butyl substituent. |

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